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molecular formula C9H7ClO3 B1603750 6-Chloro-7-hydroxychroman-4-one CAS No. 74277-66-0

6-Chloro-7-hydroxychroman-4-one

Cat. No. B1603750
M. Wt: 198.6 g/mol
InChI Key: FAVCXTXNWXODPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785445B2

Procedure details

3-Chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one (140 g, 596 mmol) was dissolved in a 2M aqueous NaOH solution (2085 mL) at 0° C., and then the reaction was warmed to ambient temperature over 2 hours. The reaction was acidified by the addition of 6M H2SO4 to a pH of ˜2. The resulting solids were removed by filtration and dried under high vacuum. The resulting solid was dissolved in THF (600 mL) and washed with water. The organic layer and was dried over magnesium sulfate, filtered, and concentrated. The resulting solid was treated with a minimal amount of diethyl ether and sonicated until a homogeneous suspension resulted. The resulting solid was collected by filtration to provide the desired product (85.7 g, 73%).
Name
3-Chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
2085 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([OH:13])=[CH:8][C:7]=1[OH:14])=[O:5].OS(O)(=O)=O>[OH-].[Na+]>[Cl:12][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][C:9]=1[OH:13])[O:14][CH2:2][CH2:3][C:4]2=[O:5] |f:2.3|

Inputs

Step One
Name
3-Chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
Quantity
140 g
Type
reactant
Smiles
ClCCC(=O)C1=C(C=C(C(=C1)Cl)O)O
Name
Quantity
2085 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in THF (600 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer and was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting solid was treated with a minimal amount of diethyl ether
CUSTOM
Type
CUSTOM
Details
sonicated until a homogeneous suspension
CUSTOM
Type
CUSTOM
Details
resulted
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(CCOC2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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